molecular formula C11H20O2 B1670602 Dihydrojasmone lactone CAS No. 7011-83-8

Dihydrojasmone lactone

Cat. No.: B1670602
CAS No.: 7011-83-8
M. Wt: 184.27 g/mol
InChI Key: ALWUKGXLBSQSMA-UHFFFAOYSA-N
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Description

Dihydrojasmone lactone (CAS 7011-83-8), also known as γ-methyl decalactone or 4-methyldecanolide, is an alkyl-substituted δ-lactone derived from dihydrojasmone via Baeyer-Villiger oxidation . It is a key compound in perfumery, valued for its coconut and red fruit aroma profiles . Structurally, it features a 10-membered lactone ring with a methyl group at position 4 and a pentyl substituent, contributing to its volatility (base note) and olfactory properties . Beyond fragrance applications, this compound and its derivatives are studied for their insect behavioral effects, particularly as aphid deterrents or attractants in sustainable agriculture .

Properties

IUPAC Name

5-hexyl-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWUKGXLBSQSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(CCC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041299
Record name Dihydrojasmone lactone
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Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

clear, colourless liquid with a jasmine odour
Record name gamma-Methyldecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

135.00 °C. @ 0.50 mm Hg
Record name 5-Hexyldihydro-5-methyl-2(3H)-furanone
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Solubility

soluble in alcohol; insoluble in water
Record name gamma-Methyldecalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.950
Record name gamma-Methyldecalactone
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CAS No.

7011-83-8
Record name 5-Hexyldihydro-5-methyl-2(3H)-furanone
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Record name Dihydrojasmone lactone
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Record name 4-Methyldecanolide
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Record name 2(3H)-Furanone, 5-hexyldihydro-5-methyl-
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Record name Dihydrojasmone lactone
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Record name 5-hexyldihydro-5-methylfuran-2(3H)-one
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Record name .GAMMA.-METHYLDECALACTONE
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Record name 5-Hexyldihydro-5-methyl-2(3H)-furanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Agricultural Applications

Dihydrojasmone lactone has been studied for its role in plant defense mechanisms. It acts as a signaling molecule in jasmonate pathways, influencing plant responses to herbivory and pathogen attack. Research indicates that it can serve as an antifeedant, deterring herbivores while promoting plant resilience .

Case Study: Antifeedant Properties

A study examined the effects of this compound on herbivore behavior. It was found that while it attracted adult insects, it acted as a deterrent for larvae, demonstrating its dual role in pest management . The introduction of the lactone moiety enhanced its efficacy against various insect stages, indicating potential for developing natural insect repellents.

Perfumery and Fragrance Industry

In the fragrance industry, this compound is utilized for its pleasant aroma, contributing to floral and fruity notes in perfumes. Its stability and compatibility with various formulations make it a popular choice among perfumers.

Application Table: Fragrance Characteristics

CompoundAroma ProfileCommon Uses
This compoundSweet, creamyFloral perfumes, food flavoring
Gamma Methyl-DecalactoneFruity, coconut-likeFragrances, flavor enhancers

Food Flavoring

This compound is also employed as a flavoring agent in food products. It imparts creamy notes to dairy flavors and enhances the sensory profile of various beverages and desserts. Regulatory bodies have deemed it safe for use in food products at specified concentrations .

Flavoring Application Table

Product TypeUsage Concentration (ppm)
Alcoholic Beverages5
Non-Alcoholic Beverages3
Desserts1
Dairy Products1

Research and Development

Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, alkyl-substituted δ-lactones derived from dihydrojasmone have shown promise in enhancing insect deterrence properties through microbial transformations .

Research Findings Table

Study FocusKey Findings
Insect DeterrenceThis compound acts differently on larvae vs adults
Synthesis of DerivativesEnhanced biological activity through structural modifications

Mechanism of Action

The mechanism of action of dihydrojasmone lactone involves its interaction with specific molecular targets in insects and plants. The compound’s effects are mediated through its interaction with olfactory receptors and other molecular pathways involved in insect behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Lactones

Structural and Functional Analogues

The biological and chemical properties of lactones depend on ring size, substituents, and stereochemistry. Below is a comparative analysis of dihydrojasmone lactone and related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS No. Structure Features Biological Activity Key Applications
This compound 7011-83-8 δ-lactone, 4-methyl, 6-pentyl substituent Aphid deterrent in plants; weak attractant in saturated form Perfumery, sustainable agriculture
Unsaturated δ-lactone (2) N/A δ-lactone, unsaturated double bond Strong antifeedant against Alphitobius diaperinus adults; aphid deterrent Insect control agents
Saturated bicyclic δ-lactone (3) N/A Bicyclic δ-lactone, saturated Attractant for Myzus persicae; weak deterrent for larvae Behavioral modulation in pest management
δ-Hydroxylactone (−)-(4) N/A δ-lactone, hydroxyl group Potent antifeedant against A. diaperinus larvae and adults Agricultural pest control
Whiskey lactone 39212-23-2 γ-lactone, oak-derived No significant insect activity reported; used for woody/vanilla notes Food flavoring, perfumery
γ-Nonanoic lactone 104-61-0 γ-lactone, straight-chain Coconut flavoring agent; no reported insect activity Food additives, cosmetics

Biological Activity

Dihydrojasmone lactone is a chemical compound notable for its pleasant aroma, reminiscent of jasmine and peach. As a lactone derivative of dihydrojasmone, it has garnered attention for its biological activities, particularly in plant signaling and potential applications in pest control. This article reviews the biological activity of this compound, including its synthesis, effects on herbivores, and implications for agricultural practices.

Chemical Structure and Synthesis

This compound has a molecular formula of C₁₁H₁₈O₂ and is synthesized primarily through the Baeyer-Villiger oxidation of dihydrojasmone using meta-chloroperbenzoic acid (m-CPBA). This reaction introduces an oxygen atom into the structure, creating various alkyl-substituted δ-lactones that exhibit distinct biological properties .

The following table summarizes the synthetic methods and yields of different lactones derived from dihydrojasmone:

Lactone Synthesis Method Yield (%)
δ-Lactone 1Baeyer-Villiger oxidation23
δ-Lactone 2Baeyer-Villiger oxidation5

Plant Signaling

This compound plays a crucial role in jasmonate signaling pathways, which are vital for plant defense mechanisms against herbivores and pathogens. This signaling is essential for activating plant responses to environmental stressors, enhancing their resilience against biotic threats .

Antifeedant Properties

Research indicates that this compound exhibits significant antifeedant activity against various herbivores. In studies focusing on insects such as Alphitobius diaperinus (lesser mealworm) and Myzus persicae (peach potato aphid), the compound demonstrated varying degrees of effectiveness:

  • Lactone 1 : Strong deterrent for larvae; moderate attraction for adults.
  • Lactone 2 : Enhanced antifeedant activity against both larvae and adults.
  • Lactone 3 : Weaker antifeedant properties compared to others but still notable.

The introduction of the lactone moiety significantly alters the biological activity of dihydrojasmone, enhancing its potential as a natural pesticide .

Case Studies

  • Insect Behavior Analysis : A study evaluated the impact of this compound on feeding behavior in Myzus persicae. The results indicated a marked decrease in feeding duration when exposed to treated leaves, suggesting its potential as a biopesticide .
  • Agricultural Applications : In agricultural trials, this compound was applied to crops susceptible to aphid infestations. The findings revealed reduced aphid populations on treated plants, highlighting its efficacy as an environmentally friendly pest control agent .

Q & A

Q. What are the common synthetic routes for dihydrojasmone lactone, and how are they optimized for regioselectivity?

this compound (DJL) is synthesized via methods such as the Baeyer-Villiger oxidation of cyclopentenones and Dieckmann ring closure of dicarboxylic esters. For example, Baeyer-Villiger oxidation of dihydrojasmone introduces oxygen atoms between C-1 and C-2 of the cyclopentenone ring, confirmed by ¹³C-NMR shifts (e.g., C-6 shifts from 170.0 ppm in the substrate to 175.19 ppm in the lactone product). Regioselectivity is governed by the migration of the more substituted carbon to the electrophilic oxygen, validated by spectral analysis .

Q. Which spectroscopic methods are most effective for confirming the lactone ring structure in this compound derivatives?

  • IR spectroscopy : Lactone carbonyl stretches appear at ~1761 cm⁻¹ (δ-lactone) and ~1743 cm⁻¹ (epoxy-δ-lactone).
  • ¹³C-NMR : Carbonyl carbons (C-2) resonate at 210–212 ppm for γ,δ-enol lactones. Epoxy rings are identified via C-5/C-6 signals at 55–69 ppm.
  • ¹H-NMR : Protons adjacent to epoxy or lactone moieties show distinct splitting patterns (e.g., H-7/H-8 in epoxy derivatives at 2.85–3.03 ppm) .

Q. How is the antifeedant activity of this compound derivatives evaluated in pest control research?

Antifeedant properties are tested using choice assays with aphids (e.g., Myzus persicae). For example:

  • Settling deterrence : Treated vs. untreated host plants are compared for aphid colonization.
  • Probing behavior : Electrical penetration graph (EPG) measurements track aphid feeding phases (pre-phloem/phloem). Derivatives like hydroxylactones exhibit stronger deterrent effects than parent compounds, attributed to lactone ring size and enantiomeric purity .

Advanced Research Questions

Q. What factors influence the enantioselective biotransformation of this compound using fungal strains?

Key factors include:

  • Fungal strain selection : Fusarium culmorum AM10 and Beauveria bassiana AM278 show high enantioselectivity due to cytochrome P450 enzymes.
  • Reaction monitoring : TLC and GC track product ratios over 9 days.
  • Optical purity : GC with chiral columns quantifies enantiomeric excess (e.g., hydroxyderivatives with >90% ee). Substrate polarity and steric hindrance at reaction sites further affect yield .

Q. How do structural modifications (e.g., epoxy/hydroxy groups) alter the bioactivity of this compound derivatives?

  • Epoxy derivatives : Formed via m-CPBA-mediated oxidation, these derivatives (e.g., 7,8-epoxyjasmone) exhibit stronger aphid attractant properties due to oxirane ring stability.
  • Hydroxy derivatives : Fungal hydroxylation at C-9/C-10 enhances deterrence by disrupting insect olfactory receptors. Activity correlates with substituent position and hydrogen-bonding capacity .

Q. How can contradictions in bioactivity data between this compound derivatives be resolved?

Contradictions (e.g., deterrent vs. attractant effects) are addressed via:

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., alkyl chain length, stereochemistry).
  • Dose-response assays : Quantifying EC₅₀ values to distinguish concentration-dependent effects.
  • Comparative spectroscopy : Confirming purity and stereochemistry to rule out batch variability .

Q. What role does this compound play in sustainable polymer chemistry?

DJL is a feedstock for isomerization-driven ring-opening polymerization (iROP) . Unlike strain-driven methods, iROP uses S/O isomerization to polymerize non-strained five-membered lactones at 80–100°C. This yields polyesters with thermal stability comparable to polyolefins, enabling circular material design .

Q. How are advanced chromatographic techniques (e.g., GC-MS-O) applied to study this compound in natural products?

  • GC-MS-Olfactometry (GC-MS-O) : Identifies aroma-active compounds via odor detection thresholds (e.g., cis-jasmone lactone in tea).
  • AEDA (aroma extract dilution analysis) : FD (flavor dilution) factors rank key odorants (e.g., FD = 201 for DJL in bourbon).
  • OAV (odor activity value) : Quantifies contribution of DJL to overall fragrance profiles .

Methodological Considerations

  • Synthetic optimization : Use kinetic vs. thermodynamic control to favor five-membered lactones over six-membered rings .
  • Troubleshooting spectral data : Cross-validate ¹H-¹H COSY and HSQC NMR to resolve overlapping signals in complex derivatives .
  • Ethical compliance : Obtain biosafety approvals for fungal biotransformation studies involving pathogenic strains (e.g., Fusarium) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydrojasmone lactone
Reactant of Route 2
Reactant of Route 2
Dihydrojasmone lactone

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